Potassium 4-trifluoroboratomethylthiomorpholine
Overview
Description
Potassium 4-trifluoroboratomethylthiomorpholine is a useful research compound. Its molecular formula is C5H10BF3KNS and its molecular weight is 223.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer-Coated Potassium Fertilizers in Agriculture
Research by Yang et al. (2017) explored the use of polymer-coated potassium chloride (PCPC) as a potassium fertilizer in cotton cultivation. This study highlighted the benefits of PCPC in improving cotton yield, quality, and potassium use efficiency under saline conditions, suggesting potential agricultural applications for potassium-based compounds in enhancing crop productivity and soil health (Yang et al., 2017).
Potassium in Plant Physiology and Crop Nutrition
Römheld and Kirkby (2010) reviewed the role of potassium in agriculture, emphasizing the need for continued research into potassium's effects on soil health, plant physiology, and crop nutrition. The review discusses potassium's fundamental roles in plant stress resistance, signaling, and overall crop quality, pointing towards the broad relevance of potassium compounds in agricultural sciences (Römheld & Kirkby, 2010).
Potassium Trifluoroborate in Organic Synthesis
Presset et al. (2013) demonstrated the use of potassium vinyltrifluoroborate in Rh(III)-catalyzed annulations, producing 4-trifluoroboratotetrahydroisoquinolones under mild conditions. This work illustrates the utility of potassium trifluoroborate derivatives in facilitating organic synthesis, offering a pathway to generate novel boron-containing building blocks for further chemical elaboration (Presset et al., 2013).
Development of Potassium Alkynyltrifluoroborates in Cross-Coupling Reactions
Molander et al. (2002) discussed the use of potassium alkynyltrifluoroborates in palladium-catalyzed cross-coupling reactions with aryl halides or triflates. The study highlights the stability and reactivity of these compounds, suggesting their potential application in combinatorial chemistry and as intermediates in organic synthesis (Molander et al., 2002).
Properties
IUPAC Name |
potassium;trifluoro(thiomorpholin-4-ylmethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3NS.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUIXVZONFYNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCSCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BF3KNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670581 | |
Record name | Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150654-80-0 | |
Record name | Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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